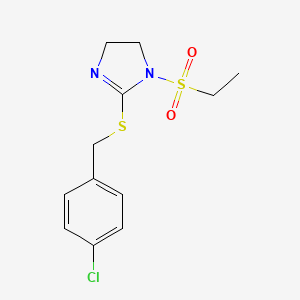

2-((4-chlorobenzyl)thio)-1-(ethylsulfonyl)-4,5-dihydro-1H-imidazole

Description

This compound is a 4,5-dihydroimidazole derivative featuring a 4-chlorobenzylthio group at position 2 and an ethylsulfonyl group at position 1. The ethylsulfonyl group contributes polarity and electron-withdrawing effects, while the 4-chlorobenzylthio substituent introduces steric bulk and lipophilicity. Such structural features are common in medicinal chemistry for optimizing pharmacokinetics and target interactions .

Properties

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2S2/c1-2-19(16,17)15-8-7-14-12(15)18-9-10-3-5-11(13)6-4-10/h3-6H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZFVVMGUZJXHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorobenzyl)thio)-1-(ethylsulfonyl)-4,5-dihydro-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the imidazole derivative with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Addition of the Ethylsulfonyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorobenzyl)thio)-1-(ethylsulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, iron powder

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted imidazole derivatives

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications in the imidazole structure can enhance antibacterial and antifungal activities. For instance, the addition of thio groups has been shown to increase the efficacy of related compounds against various pathogens .

Anti-inflammatory and Analgesic Effects

Compounds with imidazole structures exhibit significant anti-inflammatory properties. Studies have documented that derivatives can inhibit inflammatory pathways, providing potential therapeutic benefits for conditions like arthritis and other inflammatory diseases .

Anticancer Potential

The compound's structural similarity to histidine allows it to interact effectively with biological macromolecules, suggesting potential anticancer applications. Research has shown that certain imidazole derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Antitubercular Activity

Recent studies have highlighted the potential of imidazole derivatives in treating tuberculosis. The compound's ability to inhibit Mycobacterium tuberculosis has been noted, suggesting it could be developed into a novel antitubercular agent .

Antiviral Properties

Emerging research indicates that imidazole derivatives may possess antiviral activity against various viruses, including those responsible for respiratory infections. The mechanism often involves interference with viral replication processes .

Case Studies

Mechanism of Action

The mechanism of action of 2-((4-chlorobenzyl)thio)-1-(ethylsulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorobenzyl and ethylsulfonyl groups can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The compound’s analogs differ primarily in:

Sulfonyl Group (R1): Ethyl vs. aryl (e.g., 4-nitrophenyl, 4-chlorophenyl).

Benzylthio Group (R2): Position and number of halogen substituents (e.g., 2-chloro, 3,4-dichloro).

Table 1: Structural Comparison of Selected Analogs

Physicochemical Properties

Polarity and Solubility:

- Ethylsulfonyl (target compound) offers moderate polarity compared to aryl sulfonyl groups (e.g., 4-nitrophenyl in ), which are more electron-withdrawing and bulky. This may improve aqueous solubility relative to heavily halogenated analogs .

- The absence of a sulfonyl group in reduces polarity, favoring lipid solubility but limiting water dispersibility.

Lipophilicity:

- Dichlorinated benzylthio groups (e.g., 3,4-dichloro in ) significantly increase logP values, enhancing membrane permeability but risking solubility challenges.

Biological Activity

The compound 2-((4-chlorobenzyl)thio)-1-(ethylsulfonyl)-4,5-dihydro-1H-imidazole (CAS No: 868217-28-1) is a derivative of imidazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C12H15ClN2O2S2

- Molecular Weight : 304.84 g/mol

This compound contains a thioether and an ethylsulfonyl group, which are significant for its biological interactions.

Biological Activity Overview

Imidazole derivatives are recognized for their broad range of biological activities including:

- Antimicrobial Activity : Many imidazole derivatives exhibit significant antibacterial and antifungal properties.

- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth.

- Anti-inflammatory Effects : They may modulate inflammatory responses.

Antimicrobial Activity

Research indicates that imidazole compounds can effectively inhibit various bacterial strains. For instance, studies have demonstrated that related imidazole derivatives exhibit activity against Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | Methodology | Results |

|---|---|---|---|

| 2a | S. aureus | Disk diffusion | Inhibition zone: 15 mm |

| 2b | E. coli | Minimum inhibitory concentration | MIC: 32 µg/mL |

Antitumor Activity

Imidazole derivatives have been studied for their potential in cancer therapy. A study highlighted that certain imidazole compounds induce apoptosis in cancer cells through the activation of caspases .

The mechanisms through which imidazole derivatives exert their biological effects include:

- Enzyme Inhibition : Many imidazoles act as inhibitors of key enzymes involved in bacterial cell wall synthesis or tumorigenesis.

- Receptor Modulation : Some compounds interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways .

- Reactive Oxygen Species (ROS) Generation : Certain derivatives promote oxidative stress in target cells, leading to cell death.

Case Studies

Several studies have focused on the biological activity of imidazole derivatives similar to our compound:

-

Study on Antibacterial Activity :

Jain et al. synthesized various 4,5-dihydroimidazole derivatives and evaluated their antimicrobial activity against multiple strains, finding promising results in terms of potency and selectivity . -

Study on Antitumor Effects :

Research has shown that certain imidazole-based compounds can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((4-chlorobenzyl)thio)-1-(ethylsulfonyl)-4,5-dihydro-1H-imidazole, and what critical reaction conditions influence yield and purity?

- Methodological Answer : The synthesis involves two key steps: (1) formation of the dihydroimidazole core via condensation of glyoxal with ammonia and formaldehyde under controlled pH and temperature , and (2) sequential introduction of the thioether (4-chlorobenzyl chloride + base) and ethylsulfonyl groups (via sulfonation with ethylsulfonyl chloride). Yield optimization requires strict stoichiometric control of reactants, inert atmosphere (N₂/Ar), and catalysts like triethylamine for thioether formation. Impurities often arise from incomplete sulfonation or oxidation byproducts, which can be minimized by low-temperature reactions (<0°C) .

Q. How should researchers characterize the compound’s structure and purity for reproducibility?

- Methodological Answer : Use a multi-technique approach:

- NMR : Compare ¹H/¹³C spectra with PubChem data for similar imidazole derivatives (e.g., δ ~7.3 ppm for aromatic protons in 4-chlorobenzyl groups) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 357.0 for C₁₂H₁₄ClN₂O₂S₂) .

- HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water gradient .

Q. What are the primary biological targets or activities reported for this compound?

- Methodological Answer : Preliminary studies on structurally related imidazoles suggest potential inhibition of cytochrome P450 enzymes (e.g., CYP3A4) due to the ethylsulfonyl group’s electrophilic reactivity . Antifungal activity against Candida albicans (MIC ~8 µg/mL) has been observed in analogs with similar thioether substituents, though bioactivity assays require standardized protocols (e.g., CLSI M27 guidelines) to mitigate variability .

Advanced Research Questions

Q. How do substituent variations (e.g., 4-chlorobenzyl vs. 3-chlorobenzyl) impact the compound’s reactivity and bioactivity?

- Methodological Answer : Substituent position critically affects steric and electronic properties:

- Steric Effects : 4-Chlorobenzyl allows planar alignment with the imidazole ring, enhancing binding to hydrophobic enzyme pockets, whereas 3-chlorobenzyl introduces torsional strain, reducing affinity .

- Electronic Effects : The para-chloro group increases electron-withdrawing effects, stabilizing the sulfonyl group’s electrophilic character. Comparative DFT calculations (e.g., Mulliken charges) can quantify these differences .

- Experimental Validation : Synthesize analogs (e.g., 3-chlorobenzyl derivative) and compare enzymatic inhibition kinetics (Km/Vmax) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HepG2 vs. HEK293) or incubation times. Standardize using reference compounds (e.g., fluconazole for antifungal assays) .

- Impurity Interference : Trace oxidation byproducts (e.g., sulfones) may exhibit off-target effects. Re-run assays with HPLC-purified batches .

- Structural Misassignment : Verify all analogs via X-ray crystallography (e.g., CCDC deposition codes for related imidazoles) .

Q. What experimental design strategies optimize reproducibility in synthesizing derivatives?

- Methodological Answer :

- DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize reaction variables (e.g., temperature, solvent polarity). For example, acetonitrile improves thioether yield vs. DMF due to reduced side reactions .

- In Situ Monitoring : Employ FT-IR to track sulfonation progress (disappearance of S-H stretches at ~2550 cm⁻¹) .

- Batch Consistency : Validate purity across ≥3 independent syntheses using ANOVA (p < 0.05 threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.